2-Fluorobenzotrifluoride
Overview
Description
Synthesis Analysis
The synthesis of fluorinated benzotrifluoride derivatives is an area of active research due to their importance in the pharmaceutical and fine chemical industries. In the synthesis of 5-fluoro-2-nitrobenzotrifluoride, a continuous-flow millireactor system was employed, which allowed for the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent. This method provided a safer and more efficient protocol compared to traditional batch reactors, with better control over impurities and higher process efficiency due to enhanced mass and heat transfer rates. The study carefully evaluated the process safety using Reaction Calorimeter and Differential Scanning Calorimetry and optimized operational conditions by studying the effects of the composition of the mixed acid, the molar ratio of nitric acid to the substrate, the residence time, and the temperature on the reaction performance .
Molecular Structure Analysis
The molecular structure and photophysical behavior of silicon-centered derivatives of dibenzoylmethanatoboron difluoride (DBMBF2) were investigated. These compounds were characterized using X-ray crystallography, steady-state and time-dependent spectroscopy, and DFT-based calculations. The study found that the molar absorption coefficient in these compounds increased with the number of DBMBF2 fragments in a molecule, while the nonradiative rate constant of fluorescence decay decreased. This suggests a relationship between the molecular structure and the optical properties of these compounds, which could be relevant for the design of new materials with specific photophysical behaviors .
Chemical Reactions Analysis
The electrochemical partial fluorination of organic compounds has been explored as an efficient method for synthesizing fluorinated derivatives. Specifically, anodic fluorination of 3-substituted benzofuran derivatives in various fluoride salts led to the formation of fluorinated products, including two stereoisomers of 2,3-difluoro-2,3-dihydrobenzofuran and cis-2-fluoro-3-hydroxy-2,3-dihydrobenzofuran derivatives. The main products, cis-difluoro derivatives, underwent dehydrofluorination to yield nonaromatic 2-fluoro-3-benzofuranyledene derivatives, rather than the expected aromatic 2-fluorobenzofuran derivatives. This highlights the complexity of chemical reactions involving fluorination and the potential for unexpected outcomes .
Physical and Chemical Properties Analysis
The physical and chemical properties of boron difluoride compounds, such as difluoroboron dibenzoylmethane (BF2dbm), have been extensively studied due to their impressive optical properties. When combined with poly(lactic acid) (PLA), a common biopolymer, BF2dbm exhibits unusual room-temperature phosphorescence, making it a highly sensitive single-component oxygen sensor. The fluorescence quantum yields are enhanced, and temperature-sensitive delayed fluorescence is also observed. These multi-emissive BF2dbmPLA biomaterials demonstrate the potential for multifunctional molecular probes and sensors, showcasing the diverse physical and chemical properties that can be achieved through the combination of boron difluoride compounds with other materials .
Scientific Research Applications
Metal-Organic Frameworks (MOFs)
2-Fluorobenzotrifluoride derivatives, such as 2-fluorobenzoic acid, are utilized in the synthesis of rare-earth metal-organic frameworks (MOFs). These frameworks are significant due to their potential presence of fluoro bridging groups, which could have implications for the structures and properties of these materials (Vizuet et al., 2021).
Magnetic Properties in Coordination Polymers
The compound plays a role in modifying the structure and magnetic properties of coordination polymers. For instance, derivatives like 2-fluorobenzoic acid have been used to synthesize azido-copper coordination polymers, influencing their magnetic properties (Liu et al., 2017).
NMR Spectroscopy and Spin-Spin Coupling
2-Fluorobenzotrifluoride derivatives have been analyzed for their spin-spin coupling constants using NMR spectroscopy. This research is crucial for understanding the coupling mechanisms in these molecules (Schaefer et al., 1979).
Catalytic Hydrodefluorination
Derivatives of 2-fluorobenzotrifluoride have been used in the development of iron(II) fluoride complexes for catalytic applications like hydrodefluorination of fluorocarbons. This has implications for C-F bond activation and functionalization (Vela et al., 2005).
Continuous-Flow Synthesis
In chemical manufacturing, 2-fluorobenzotrifluoride derivatives are synthesized in continuous-flow systems, enhancing process efficiency and safety, particularly in reactions like nitration (Chen et al., 2020).
Liquid Crystal Research
The orientation of fluorine atoms in derivatives like difluorophenylazophenyl benzoates, related to 2-fluorobenzotrifluoride, affects their optical properties in liquidcrystal applications. This research provides insights into the influence of fluorine orientation on the properties of these materials (Zaki et al., 2018).
Fluorocarbon Synthesis
2-Fluorobenzotrifluoride derivatives are used as sources of difluorocarbene, aiding in the synthesis of difluoromethylated compounds. This application is significant in the development of various organic and pharmaceutical compounds (Thomoson & Dolbier, 2013).
Organometallic Chemistry
The compound finds application in organometallic chemistry, particularly as a solvent in conducting reactions due to its reduced π-electron donation capability from the arene, which is influenced by the presence of fluorine substituents (Pike et al., 2017).
Photoredox Catalysis
In photoredox catalysis, derivatives are used for the fluoromethylation of carbon-carbon multiple bonds, a key process in the synthesis of various organofluorine compounds (Koike & Akita, 2016).
Fluorination in Organic Synthesis
The compound contributes to the development of fluorination reagents, which are crucial in organic synthesis for introducing fluorine into various organic compounds (Umemoto, 2014).
Metabolism Studies
2-Fluorobenzotrifluoride derivatives have been studied for their metabolic transformations in microorganisms like Syntrophus aciditrophicus, providing insights into the metabolism of aromatic acids and fluorinated compounds (Mouttaki et al., 2008).
properties
IUPAC Name |
1-fluoro-2-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVGHYOIWIALFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059940 | |
Record name | Benzene, 1-fluoro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorobenzotrifluoride | |
CAS RN |
392-85-8 | |
Record name | 2-Fluorobenzotrifluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=392-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-fluoro-2-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluorobenzotrifluoride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10314 | |
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Record name | Benzene, 1-fluoro-2-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-fluoro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α,2-tetrafluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.256 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.